molecular formula C12H11BrO4 B3267959 Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate CAS No. 473537-92-7

Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Cat. No. B3267959
CAS RN: 473537-92-7
M. Wt: 299.12 g/mol
InChI Key: KEHJWELPDWMNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate is a chemical compound with the molecular formula C12H15BrO2 . It is related to the class of compounds known as esters, which are organic compounds derived from carboxylic acids and alcohols. The compound contains a bromophenyl group, which is a phenyl ring substituted with a bromine atom .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate is characterized by a bromophenyl group attached to a butanoate ester . The average mass of the molecule is 271.150 Da and the monoisotopic mass is 270.025543 Da .

Scientific Research Applications

Crystal and Molecular Structure Studies

Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate has been used in the study of crystal and molecular structures . The structure of this compound was confirmed by single crystal X-ray diffraction data . This kind of study is crucial for understanding the physical and chemical properties of the compound, which can further guide its applications in various fields .

Biological Activities

This compound has a similar structure to some pyrazoline derivatives, which have been found to exhibit a variety of biological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . Therefore, Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate might also have potential applications in these areas.

Neurotoxicity Studies

The compound has been used in neurotoxicity studies, particularly in relation to its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain . This kind of research can provide valuable insights into the potential neurotoxic effects of the compound, which is important for assessing its safety and potential therapeutic applications .

Synthesis of New Compounds

Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate can be used as a starting material for the synthesis of new compounds . For example, it can be used to synthesize new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs . These new compounds can then be tested for various biological activities, potentially leading to the discovery of new drugs .

Anticancer Activity

The compound has been used in the study of anticancer activity . Specifically, it has been used in the synthesis of new compounds that have been tested for their anticancer activity . This kind of research can contribute to the development of new anticancer drugs .

In Silico Studies

Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate has been used in in silico studies, such as molecular docking studies, ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, and toxicity prediction . These studies can provide valuable insights into the potential interactions of the compound with biological targets, its pharmacokinetic properties, and its potential toxicity .

properties

IUPAC Name

ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO4/c1-2-17-12(16)11(15)7-10(14)8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHJWELPDWMNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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